![molecular formula C12H11N3S2 B4023537 2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B4023537.png)
2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(3H)-thione
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Description
Synthesis Analysis
The synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines involves several steps, starting with the reaction of pyridine-2(1H)-thione with ethyl chloroacetate to produce a 2-S-ethoxycarbonylmethylpyridine derivative. This intermediate can then undergo cyclization to form a thieno[2,3-b]pyridine derivative, which further reacts with various reagents to yield the pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Molecular Structure Analysis
The molecular structure of 2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(3H)-thione derivatives can be characterized through various spectroscopic methods. X-ray crystallography of related compounds reveals close planarity between the thiophene and pyridine planes, indicating potential for significant π-conjugation and stability within the molecule (Liu, Jian-chao, He, Hong-wu, & Ding, Ming-Wu, 2006).
Chemical Reactions and Properties
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives are versatile in chemical reactions, being able to undergo nucleophilic substitutions, cycloadditions, and other transformations that enrich the chemical diversity of this scaffold. For example, reactions with chloroacetamide or chloroacetonitrile lead to various substituted derivatives, highlighting the compound's reactivity towards different functional groups (Bakhite, Abdel-rahman, & Al-Taifi, 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by the specific substituents on the pyrido[3',2':4,5]thieno[3,2-d]pyrimidine core. Detailed analysis of these properties requires empirical data from specific derivatives, which can be obtained through meticulous laboratory experiments and analytical techniques.
Chemical Properties Analysis
The chemical properties of 2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(3H)-thione derivatives, including their reactivity patterns, stability under various conditions, and potential for further functionalization, are critical for understanding their usefulness in synthetic chemistry and potential applications in materials science and pharmaceuticals. Studies on related compounds have shown a wide range of reactivities, dependent on the nature of the substituents and the reaction conditions employed (Shestopalov, Nikishin, Gromova, & Rodinovskaya, 2003).
properties
IUPAC Name |
4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S2/c1-5-4-6(2)13-12-8(5)9-10(17-12)11(16)15-7(3)14-9/h4H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOVXGDNMNCXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=S)N=C(N3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,11,13-Trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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